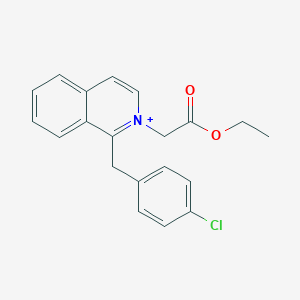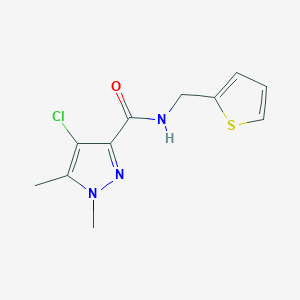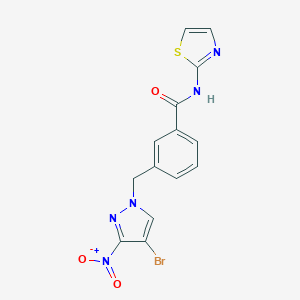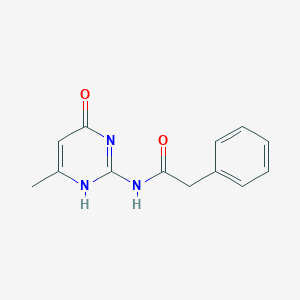
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium is a chemical compound that belongs to the isoquinolinium family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium involves the inhibition of various enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which is essential for cancer cell growth.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has various biochemical and physiological effects in the body. This compound has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. Additionally, it has been shown to inhibit cancer cell growth by inhibiting the activity of topoisomerase II. Furthermore, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit various enzymes and proteins, making it a potential candidate for drug development. Additionally, it has shown potential as an anti-inflammatory, analgesic, anticancer, and antibacterial agent. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium. One of the future directions is to explore its potential as a drug candidate for various diseases, including cancer, inflammation, and bacterial infections. Additionally, further research is needed to understand its mechanism of action and its potential side effects. Furthermore, research is needed to explore its potential as a diagnostic agent for various diseases.
Métodos De Síntesis
The synthesis method for 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with sodium ethoxide in ethanol to form 4-chlorobenzyl ethyl ether. The second step involves the reaction of 4-chlorobenzyl ethyl ether with 2-ethoxyacetyl chloride in the presence of triethylamine to form 1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium. This synthesis method has been validated through various studies and is considered reliable.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)isoquinolinium has various scientific research applications due to its unique properties. This compound has been extensively studied in the field of pharmacology and has shown potential as an anti-inflammatory and analgesic agent. Additionally, it has been studied as a potential anticancer agent due to its ability to inhibit cancer cell growth. Furthermore, it has shown potential as an antibacterial agent due to its ability to inhibit bacterial growth.
Propiedades
Fórmula molecular |
C20H19ClNO2+ |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
ethyl 2-[1-[(4-chlorophenyl)methyl]isoquinolin-2-ium-2-yl]acetate |
InChI |
InChI=1S/C20H19ClNO2/c1-2-24-20(23)14-22-12-11-16-5-3-4-6-18(16)19(22)13-15-7-9-17(21)10-8-15/h3-12H,2,13-14H2,1H3/q+1 |
Clave InChI |
LBUHIHYKAGUWTC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)


![5,6-dichloro-1-{[2'-(2-trityl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole](/img/structure/B280465.png)
![2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole](/img/structure/B280466.png)